1,1,1-Trifluoropentane

Description

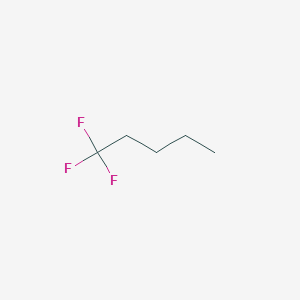

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENRYAJRHIWOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281148 | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-82-6 | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Trifluoropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 1,1,1-Trifluoropentane

This technical guide provides a comprehensive overview of the core physical properties of this compound. It includes quantitative data, detailed experimental methodologies for determining these properties, and visualizations to illustrate key concepts relevant to its application in research and development.

Core Physical and Chemical Properties

This compound, identified by CAS number 406-82-6, is a fluorinated hydrocarbon with the molecular formula C5H9F3.[1][2][3][4] Its properties are of significant interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| CAS Number | 406-82-6 | N/A |

| Molecular Formula | C5H9F3 | N/A |

| Molecular Weight | 126.12 g/mol | N/A |

| Density | 0.989 g/cm³ | N/A |

| Boiling Point | 59.1°C | at 760 mmHg |

| Vapor Pressure | 217 mmHg | at 25°C |

| Refractive Index | 1.325 | N/A |

(Data sourced from MOLBASE Encyclopedia)[1]

Experimental Protocols for Property Determination

The precise determination of physical properties is crucial for the application of any chemical compound. The following sections detail generalized experimental protocols applicable to volatile fluorinated hydrocarbons like this compound. These methods are based on established principles for measuring the thermophysical properties of fluorocarbons.[5][6]

Determination of Boiling Point

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a boiling flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The this compound sample is placed in the boiling flask.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

Measurement of Vapor Pressure

For compounds with significant vapor pressure at room temperature, an isoteniscope or a Bourdon-tube gauge can be used.[5]

-

Apparatus: An isoteniscope apparatus connected to a manometer and a temperature-controlled bath.

-

Procedure:

-

The sample is placed in the isoteniscope bulb, and any dissolved gases are removed by repeatedly freezing and evacuating the sample.

-

The apparatus is immersed in a constant temperature bath.

-

The pressure difference is measured using the manometer once thermal equilibrium is reached.

-

This process is repeated at various temperatures to generate a vapor pressure curve.

-

Measurement of Density

Density is typically measured using a pycnometer or a vibrating tube densimeter.

-

Apparatus: A calibrated pycnometer of a known volume and a high-precision analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample, ensuring no air bubbles are present, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

-

Apparatus: An Abbé refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium.

-

The light source is adjusted, and the eyepiece is used to view the borderline between the light and dark fields.

-

The instrument is adjusted until the borderline is sharp and centered on the crosshairs, and the refractive index is read from the scale.

-

Caption: Generalized workflow for determining key physical properties.

Relevance in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacological properties.[7] Fluorinated building blocks, such as derivatives of this compound, are valuable intermediates in the synthesis of these modified molecules.[8][9] The trifluoromethyl group (CF3) can significantly improve a molecule's metabolic stability, lipophilicity (bioavailability), and binding affinity to its target.[7][10]

The strategic placement of fluorine atoms can block metabolically vulnerable sites on a drug molecule, preventing its rapid breakdown by enzymes in the body and thereby prolonging its therapeutic effect.[7] This leads to improved pharmacokinetic profiles and potentially lower required dosages.

References

- 1. This compound|406-82-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physical and Chemical Properties of Pure Fluorocarbons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

1,1,1-Trifluoropentane chemical structure and synthesis

An In-depth Technical Guide on 1,1,1-Trifluoropentane: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis route for this compound. The information is intended for a technical audience and includes detailed data, a representative experimental protocol, and process visualizations.

Chemical Structure and Identification

This compound is a saturated aliphatic fluorocarbon. The molecule consists of a five-carbon pentane (B18724) backbone with three fluorine atoms replacing the hydrogens on the terminal carbon (C1).

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 406-82-6 | [1] |

| Molecular Formula | C₅H₉F₃ | [1] |

| Molecular Weight | 126.12 g/mol | [1] |

| SMILES | CCCCC(F)(F)F | [1] |

| InChI | InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3 | [1] |

| InChIKey | GENRYAJRHIWOJI-UHFFFAOYSA-N | [1] |

Logical Structure Diagram

The following diagram illustrates the atomic connectivity within the this compound molecule.

Caption: Logical connectivity of atoms in this compound.

Physical and Chemical Properties

Quantitative physical property data for this compound is summarized below.

| Property | Value | Conditions | Citation |

| Density | 0.989 g/cm³ | Not Specified | [2] |

| Boiling Point | 59.1 °C | at 760 mmHg | [2] |

| Refractive Index | 1.325 | Not Specified | [2] |

| Vapor Pressure | 217 mmHg | at 25 °C | [2] |

Synthesis of this compound

Reaction Pathway

The conversion of a carboxylic acid to a trifluoromethyl group using SF₄ is a known transformation in organofluorine chemistry.[1][2] The overall reaction proceeds as follows:

CH₃(CH₂)₃COOH + 2 SF₄ → CH₃(CH₂)₃CF₃ + 2 SOF₂ + HF

This reaction converts the carboxyl group of pentanoic acid directly into a trifluoromethyl group. The process is robust and applicable to a range of aliphatic carboxylic acids.[1]

Caption: Synthesis of this compound from Pentanoic Acid.

Expected Quantitative Data

The following table outlines the expected data for a synthesis campaign based on the deoxofluorination of pentanoic acid. Yields for SF₄-mediated fluorinations are typically moderate to good, but are highly substrate and condition-dependent.

| Data Point | Expected Value / Method |

| Theoretical Yield | ~1.23 g (from 1 g Pentanoic Acid) |

| Typical Experimental Yield | 50-80% (Requires optimization) |

| Purity Assessment | >95% (via Gas Chromatography) |

| ¹H NMR | Conforms to expected structure |

| ¹⁹F NMR | Triplet corresponding to -CF₃ group |

| ¹³C NMR | Conforms to expected structure |

| Mass Spectrometry (GC-MS) | M/z = 126.12 (M⁺) |

Experimental Protocols

Disclaimer: The following is a representative protocol for the deoxofluorination of a carboxylic acid using SF₄. Sulfur tetrafluoride is a highly toxic and corrosive gas and must be handled with extreme caution in specialized equipment, such as a pressure-rated autoclave or a dedicated continuous flow reactor, by trained personnel only.[2][3]

Safety Precautions

-

Extreme Hazard: SF₄ is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a high-performance, certified fume hood.

-

Specialized Equipment: A pressure-rated stainless steel or Hastelloy autoclave is required.

-

Personal Protective Equipment (PPE): Full PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and acid/HF-resistant gloves. A calibrated personal SF₄ gas monitor should be used.

-

Quenching: A quench solution (e.g., aqueous potassium hydroxide) must be prepared in advance to safely neutralize the reagent and acidic byproducts.

General Experimental Workflow

References

An In-depth Technical Guide to 1,1,1-Trifluoropentane (CAS Number 406-82-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,1,1-Trifluoropentane, also known as HFC-251ea, is a fluorinated alkane.[1] The strategic placement of the trifluoromethyl group on the terminal carbon of the pentane (B18724) chain imparts a unique balance of chemical stability and physical properties.[2] These characteristics make it a compound of interest for various industrial applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 406-82-6 | [3] |

| Molecular Formula | C₅H₉F₃ | [1][3] |

| Molecular Weight | 126.12 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | HFC-251ea, Pentane, 1,1,1-trifluoro- | [1][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 59.1 - 70.48 °C | [1][5] |

| Density | ~0.989 g/cm³ | [1][5] |

| Vapor Pressure | 217 mmHg at 25°C | [1][5] |

| Refractive Index | ~1.3100 - 1.325 | [1][5] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. For structural confirmation and purity assessment, the following analytical techniques would be employed.

Synthesis Protocols

3.1 Generalized Experimental Protocol: Direct Fluorination of Pentane

Disclaimer: This protocol is a generalized representation and has not been optimized for the synthesis of this compound. It should be performed by trained personnel in a specialized laboratory equipped for handling hazardous fluorinating agents.

-

Objective: To synthesize this compound by the direct fluorination of pentane.

-

Reaction Scheme: CH₃(CH₂)₃CH₃ + 3 F₂ → CF₃(CH₂)₃CH₃ + 3 HF

-

Materials:

-

n-Pentane

-

Fluorinating agent (e.g., dilute F₂ in an inert gas like N₂)

-

Inert solvent (e.g., a perfluorocarbon)

-

Reaction vessel suitable for fluorination reactions (e.g., made of Monel or nickel)

-

Scrubbing solution for acidic gases (e.g., aqueous potassium hydroxide)

-

-

Procedure:

-

In a specialized, inert-atmosphere reaction vessel, dissolve n-pentane in a suitable inert solvent.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C) to control the highly exothermic reaction.

-

Slowly bubble a diluted stream of the fluorinating agent through the stirred reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS analysis of aliquots).

-

Upon completion, carefully quench the reaction and neutralize any acidic byproducts.

-

The crude product can be purified by fractional distillation.

-

Hazards and Safety

Detailed toxicological data for this compound is largely unavailable.[5] However, based on information for similar fluorinated hydrocarbons, certain hazards can be anticipated. The compound is expected to be flammable.[1] Inhalation of high concentrations of vapors may cause central nervous system effects, and direct contact with the liquid could cause skin or eye irritation.

Table 2: Hazard Summary for this compound

| Hazard | Description | Precautionary Measures |

| Flammability | Assumed to be a flammable liquid and vapor.[1] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[6] |

| Inhalation | High vapor concentrations may cause dizziness or suffocation.[6] | Use in a well-ventilated area. Avoid breathing vapors.[7] |

| Skin Contact | May cause skin irritation.[6] | Wear protective gloves and clothing.[7] |

| Eye Contact | May cause eye irritation.[6] | Wear safety glasses with side-shields or goggles.[7] |

| Ingestion | Ingestion may be harmful. | Do not ingest. If swallowed, seek immediate medical attention.[6] |

4.1 Handling and Storage

-

Handling: Handle in a well-ventilated area. Ground and bond containers when transferring material to prevent static discharge. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. This compound is primarily used in industrial applications and has not been a focus of pharmacological or biological research.

Conclusion

This compound (CAS 406-82-6) is a fluorinated hydrocarbon with properties that make it suitable for applications such as refrigeration and as a blowing agent.[1] While its basic physical and chemical properties are documented by chemical suppliers, a significant data gap exists concerning its detailed spectroscopic characteristics, comprehensive toxicological profile, and specific, validated synthesis protocols. Researchers and drug development professionals should exercise caution when working with this compound and are encouraged to perform thorough analytical and safety evaluations.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 406-82-6 [smolecule.com]

- 3. This compound | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. MOLBASE [key.molbase.com]

- 6. This compound-2,4-dione(367-57-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 1,1,1-Trifluoropentane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 1,1,1-Trifluoropentane

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous compounds such as 1,1,1-trifluoropropane (B1294402) and 1,1,1-trifluoroethane.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 0.9 | Triplet (t) | 3H | ~ 7 | -CH₃ (C5) |

| ~ 1.4 | Sextet | 2H | ~ 7 | -CH₂- (C4) |

| ~ 1.6 | Quintet | 2H | ~ 7 | -CH₂- (C3) |

| ~ 2.1 | Triplet of Quartets (tq) | 2H | J(H-H) ~ 7, J(H-F) ~ 11 | -CH₂- (C2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 13 | Singlet | - | -CH₃ (C5) |

| ~ 20 | Singlet | - | -CH₂- (C4) |

| ~ 30 | Quartet (q) | J(C-F) ~ 3 | -CH₂- (C3) |

| ~ 35 | Quartet (q) | J(C-F) ~ 30 | -CH₂- (C2) |

| ~ 127 | Quartet (q) | J(C-F) ~ 275 | -CF₃ (C1) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -65 | Triplet (t) | J(F-H) ~ 11 | -CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Medium-Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (methylene) |

| 1380-1370 | Medium | C-H bending (methyl) |

| 1300-1100 | Very Strong | C-F stretching |

| 750-700 | Medium | C-C skeletal vibrations |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 126 | Low | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M-F]⁺ |

| 97 | Medium | [M-C₂H₅]⁺ |

| 83 | Low | [M-C₃H₇]⁺ |

| 69 | High | [CF₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a volatile fluoroalkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C NMR; a fluorinated reference standard like trifluorotoluene for ¹⁹F NMR, though often referenced externally to CFCl₃)

-

Pipettes and vials

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 5-20 mg of this compound in ~0.6-0.7 mL of deuterated solvent.[1][2][3] Given the volatility of the analyte, it is advisable to perform this step in a well-ventilated fume hood and cap the vial promptly.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).[3]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.[3]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary.

-

¹⁹F NMR: Acquire the fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C NMR.[4][5] The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).[6]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra and reference the chemical shifts to the internal standard or an external reference.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with KBr or NaCl windows (e.g., 10 cm path length)

-

Vacuum line

-

This compound sample

-

Nitrogen gas (for purging)

Procedure:

-

Background Spectrum: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize atmospheric water and carbon dioxide interference.[7] Evacuate the gas cell using a vacuum line and collect a background spectrum. This will be used to correct the sample spectrum.

-

Sample Introduction: Introduce a small amount of this compound vapor into the evacuated gas cell. The pressure of the sample in the cell should be optimized to obtain absorbances within the linear range of the detector (typically below 1 absorbance unit).

-

Data Acquisition: Collect the infrared spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).[8] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct inlet mass spectrometer.

-

Helium carrier gas (for GC-MS).

-

This compound sample.

Procedure:

-

Sample Introduction:

-

GC-MS: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether). Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized, separated from the solvent on the GC column, and introduced into the mass spectrometer.

-

Direct Inlet: For a pure sample, a direct inlet system can be used where a small amount of the volatile liquid is introduced directly into the ion source of the mass spectrometer.

-

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing them to ionize and fragment.[9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of a trifluoromethyl group is often indicated by a prominent peak at m/z 69.[11][12]

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the logical connections between the different spectroscopic techniques and the information they provide, as well as a generalized workflow for the spectroscopic analysis of a volatile organic compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Caption: Generalized experimental workflow for spectroscopic analysis of a volatile organic compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. depts.washington.edu [depts.washington.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. Trifluoromethyl | CF3 | CID 137518 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of 1,1,1-Trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoropentane (CAS No. 406-82-6) is a fluorinated hydrocarbon with potential applications in various fields, including as a solvent, refrigerant, or working fluid, owing to its specific thermodynamic characteristics. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the development of new applications, particularly in the pharmaceutical and chemical industries where precise control of temperature and pressure is paramount. This technical guide provides a summary of the available thermodynamic data for this compound and outlines the standard experimental methodologies for their determination.

Core Thermodynamic and Physical Properties

A compilation of the fundamental physical and thermodynamic properties of this compound is presented in Table 1. These values are essential for a basic understanding of the compound's behavior under various conditions.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C5H9F3 | - | [1] |

| Molar Mass | 126.12 | g/mol | [1] |

| Boiling Point (at 760 mmHg) | 59.1 | °C | [2] |

| Density | 0.989 | g/cm³ | [2] |

| Vapor Pressure (at 25°C) | 217 | mmHg | [2] |

| Refractive Index | 1.325 | - | [2] |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid compound like this compound. While specific experimental reports for this compound are scarce, these protocols represent the established techniques used for haloalkanes and other volatile organic compounds.

Vapor Pressure Measurement (Static Method)

The static method is a direct and accurate technique for determining the vapor pressure of a liquid over a range of temperatures.[4][5]

Methodology:

-

Sample Preparation: A purified sample of this compound is placed in a thermostatted equilibrium cell. It is crucial to thoroughly degas the sample to remove any dissolved gases, which can be achieved by repeated freeze-pump-thaw cycles.[4]

-

Apparatus: The equilibrium cell is connected to a high-precision pressure transducer and a vacuum system. The entire setup is placed in a thermostat to maintain a constant and uniform temperature.

-

Measurement: At a set temperature, the system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance.

-

Data Collection: The vapor pressure is measured at various temperatures to establish the vapor pressure curve.

Heat Capacity Measurement (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[6][7][8]

Methodology:

-

Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference pan as a function of temperature.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard reference materials.

-

Procedure:

-

An empty sample pan is run as a baseline.

-

A known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

A known mass of the this compound sample is placed in a hermetically sealed pan to prevent vaporization and run under the same temperature program.

-

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the reference, and the empty pan.

Enthalpy of Vaporization Measurement (Calorimetry)

The enthalpy of vaporization can be determined directly using calorimetric methods, which measure the heat absorbed during the phase change from liquid to vapor.[9][10][11]

Methodology:

-

Apparatus: A vaporization calorimeter, which can be a condensation calorimeter or a vaporization calorimeter. In a vaporization calorimeter, a known amount of electrical energy is supplied to the liquid to induce vaporization.

-

Procedure:

-

A known mass of this compound is placed in the calorimeter.

-

The sample is heated to its boiling point at a constant pressure.

-

A measured amount of electrical energy is supplied to the heater to vaporize a portion of the sample.

-

The amount of vaporized sample is determined, often by condensation and collection.

-

-

Calculation: The molar enthalpy of vaporization is calculated from the supplied energy and the number of moles of the vaporized substance.

Workflow for Thermodynamic Property Evaluation

The following diagram illustrates a typical workflow for the determination and application of thermodynamic properties in a research and development setting.

Caption: Workflow for Thermodynamic Property Evaluation.

Conclusion

This technical guide has summarized the currently available thermodynamic property data for this compound and provided an overview of the standard experimental techniques used for their measurement. While there is a scarcity of comprehensive published experimental data for this specific compound, the outlined methodologies provide a solid foundation for researchers and professionals who need to perform their own characterizations. Accurate and extensive thermodynamic data are indispensable for the reliable design and optimization of chemical processes and for the development of novel applications for this compound. It is recommended that for critical applications, experimental determination of the required properties be undertaken.

References

- 1. This compound | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|406-82-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

In-Depth Technical Guide: Solubility of Organic Compounds in 1,1,1-Trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Solvent Profile of 1,1,1-Trifluoropentane

This compound (C5H9F3) is a volatile, non-flammable liquid. Its key physical and chemical properties are summarized in the table below, alongside those of HFA-134a and HFA-227, to provide a basis for comparison. The structural similarity, particularly the presence of a trifluoromethyl group, suggests that this compound will exhibit solvent behavior analogous to these well-studied HFAs.

Table 1: Physicochemical Properties of this compound and Related Hydrofluoroalkanes [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

| Property | This compound | HFA-134a (1,1,1,2-Tetrafluoroethane) | HFA-227 (1,1,1,2,3,3,3-Heptafluoropropane) |

| CAS Number | 406-82-6 | 811-97-2 | 431-89-0 |

| Molecular Formula | C5H9F3 | C2H2F4 | C3HF7 |

| Molecular Weight ( g/mol ) | 126.12 | 102.03 | 170.03 |

| Boiling Point (°C) | 59.1 | -26.5 | -16.4 |

| Density (g/cm³) | 0.989 | 1.21 | 1.46 (at -16 °C) |

| Vapor Pressure (mmHg at 25°C) | 217 | ~5700 | ~3800 |

The lower vapor pressure and higher boiling point of this compound compared to HFA-134a and HFA-227 indicate that it is less volatile, making it potentially easier to handle in a laboratory setting outside of pressurized systems. Its density is closer to that of traditional organic solvents. These properties suggest that this compound could serve as a valuable, less volatile model solvent for studying solubility in HFA systems.

Quantitative Solubility Data in Surrogate Hydrofluoroalkane Solvents

Given the lack of direct solubility data for this compound, this section presents quantitative solubility data for a range of organic compounds, primarily active pharmaceutical ingredients (APIs), in the surrogate solvents HFA-134a and HFA-227. This data provides a strong indication of the types of compounds that are likely to be soluble in this compound and the expected order of magnitude of their solubility.

Table 2: Solubility of Selected Organic Compounds in HFA-134a and HFA-227

| Compound | Solvent | Temperature (°C) | Solubility (µg/g) | Reference |

| Beclomethasone Dipropionate | HFA-134a | 25 | 23.136 ± 2.951 | [16] |

| Budesonide | HFA-134a | 25 | 23.136 ± 2.951 | [16] |

| Formoterol Fumarate Dihydrate | HFA-134a | 25 | 0.776 ± 1.023 | [16] |

| Salbutamol Sulfate | HFA-134a | 25 | Below detection limits | [16] |

| Prednisone | HFA-134a | 25 | ~5 | |

| Hydrocortisone | HFA-134a | 25 | ~2 | |

| Dexamethasone | HFA-134a | 25 | ~1 | |

| Beclomethasone Dipropionate | HFA-227 | 25 | ~15 | |

| Budesonide | HFA-227 | 25 | ~10 |

Note: The solubility of many drugs in HFAs is relatively low, often necessitating the use of co-solvents like ethanol (B145695) to enhance solubility for formulation purposes. The addition of ethanol has been shown to significantly increase the solubility of steroids in HFA propellants.

Experimental Protocols for Solubility Determination in Hydrofluoroalkanes

The determination of solubility in volatile solvents like this compound and HFAs requires specialized experimental setups to handle the pressurized systems and prevent solvent evaporation. The following protocol is a synthesized methodology based on established procedures for determining the solubility of organic compounds in HFA propellants.

Principle

An excess amount of the solid organic compound is equilibrated with the solvent in a sealed, pressurized vessel at a constant temperature. After equilibrium is reached, the undissolved solid is separated by filtration, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (or HFA propellant)

-

Organic compound of interest (solute)

-

Pressurizable vessels (e.g., stainless steel cylinders, or specialized glass pressure vessels)

-

High-pressure liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the solute

-

Filtration system capable of handling the solvent pressure (e.g., in-line filter with appropriate pore size)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance

-

Gas-tight syringes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound in a hydrofluoroalkane solvent.

Caption: Experimental workflow for determining the solubility of organic compounds in this compound.

Detailed Steps

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the organic compound and place it into the pressure vessel. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known mass or volume of this compound to the vessel.

-

Securely seal the vessel to prevent any loss of the volatile solvent.

-

-

Equilibration:

-

Place the sealed vessel in a temperature-controlled environment (e.g., a constant temperature water bath).

-

Agitate the mixture (e.g., using a magnetic stirrer or mechanical shaker) to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time will depend on the solute and solvent system but is typically 24 to 48 hours.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) through an in-line filter (e.g., 0.2 µm PTFE) to remove any suspended particles. This step must be performed while maintaining the system pressure to avoid solvent flashing.

-

Collect the filtered sample in a pre-weighed vial.

-

Allow the volatile solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Accurately weigh the vial containing the dried residue to determine the mass of the dissolved solute.

-

Alternatively, for HPLC analysis, the filtered solution can be carefully depressurized and a known volume collected. The solvent is then evaporated, and the residue is reconstituted in a known volume of a suitable solvent (typically the HPLC mobile phase).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the organic compound of known concentrations in the reconstitution solvent.

-

Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution into the HPLC system.

-

Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the organic compound in this compound, expressed in appropriate units such as µg/g, mg/mL, or mole fraction.

-

Conclusion

While direct experimental data on the solubility of organic compounds in this compound is currently limited, a strong basis for its solvent properties can be established through comparison with the well-studied hydrofluoroalkanes HFA-134a and HFA-227. The provided solubility data for these surrogate solvents offers valuable guidance for researchers and drug development professionals. The detailed experimental protocol outlined in this guide provides a robust methodology for determining the solubility of organic compounds in this compound and other volatile fluorinated solvents. As the use of such solvents expands, the generation of a comprehensive solubility database for this compound will be a critical enabler for its application in diverse scientific and industrial processes.

References

- 1. This compound|406-82-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C5H9F3 | CID 228005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ondrugdelivery.com [ondrugdelivery.com]

- 5. inhalationmag.com [inhalationmag.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,1,1,2,3,3,3-Heptafluoropropane | 431-89-0 | Benchchem [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 1,1,1,2,3,3,3-Heptafluoropropane [chemeurope.com]

- 11. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]

- 12. 811-97-2 CAS MSDS (1,1,1,2-Tetrafluoroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1,1,1,2-Tetrafluoroethane CAS#: 811-97-2 [m.chemicalbook.com]

- 14. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Reactivity of 1,1,1-Trifluoropentane with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trifluoropentane (C₅H₉F₃) is a saturated organofluorine compound belonging to the class of fluoroalkanes. A defining characteristic of fluoroalkanes is their general chemical inertness, which is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond. This guide provides a comprehensive overview of the reactivity of this compound with a wide array of common laboratory reagents. Due to the limited availability of specific experimental data for this compound, this document draws upon the established principles of fluoroalkane chemistry and data from analogous compounds to predict its reactivity profile. In general, this compound is resistant to reaction with many common reagents under standard laboratory conditions. Reactions typically necessitate forcing conditions or the use of specialized reagents to activate the C-F bond.

Core Principles of this compound Reactivity

The low reactivity of this compound is a consequence of several key molecular features inherent to fluoroalkanes. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy significantly higher than other carbon-halogen bonds. This high bond energy presents a substantial kinetic barrier to reactions that involve C-F bond cleavage.[1][2][3]

Furthermore, while the C-F bond is highly polar, with a partial positive charge on the carbon and a partial negative charge on the fluorine, this does not translate to high reactivity in nucleophilic substitution reactions. The small size and high electronegativity of the fluorine atom result in a short bond length and a tight hold on its electrons, making the fluoride (B91410) ion a very poor leaving group.[4]

Reactivity with Common Reagent Classes

The following sections detail the expected reactivity of this compound with various classes of common laboratory reagents.

Acids

This compound is expected to be highly resistant to both strong and weak acids under typical conditions. The C-F and C-C single bonds are not susceptible to protonation or cleavage by acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Bases

Similar to its behavior with acids, this compound is anticipated to be unreactive towards common strong and weak bases such as sodium hydroxide (B78521) (NaOH) and amines. The C-H bonds in the pentyl chain are not sufficiently acidic to be deprotonated by common bases. While some highly fluorinated compounds can undergo elimination reactions in the presence of strong bases, this is less likely for this compound under normal conditions due to the lack of a suitable leaving group on the adjacent carbon.

Oxidizing Agents

Saturated fluoroalkanes are generally resistant to oxidation.[5] It is expected that this compound will not react with common oxidizing agents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or hydrogen peroxide (H₂O₂) under standard conditions. Forcing conditions, such as high temperatures, may lead to decomposition.

Reducing Agents

This compound is not expected to be reduced by common hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction of the C-F bond typically requires more potent reducing agents, often involving metals under specific conditions.

Nucleophiles

Due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion, this compound is highly resistant to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms).[1][2][3][4][6] Unlike other haloalkanes, where the reactivity increases from chloro- to iodoalkanes, fluoroalkanes are the least reactive.[1][2][3]

Electrophiles

As a saturated alkane, this compound lacks π-electrons and is therefore not susceptible to attack by electrophiles under normal conditions. Electrophilic halogenation, for instance, requires activation, such as UV light, which would proceed via a free-radical mechanism.

Free Radicals

Fluoroalkanes can undergo free-radical reactions, typically initiated by heat or UV light. For example, free-radical halogenation (e.g., with Cl₂ or Br₂ and UV light) can lead to the substitution of C-H bonds along the pentyl chain.[7][8] The presence of the electron-withdrawing trifluoromethyl group may influence the regioselectivity of such reactions.

Summary of Reactivity Data

The following table summarizes the expected reactivity of this compound with common reagents. This information is primarily qualitative and based on the general behavior of fluoroalkanes.

| Reagent Class | Specific Examples | Expected Reactivity of this compound | Conditions |

| Strong Acids | H₂SO₄, HCl, HNO₃ | No Reaction | Standard Temperature and Pressure |

| Strong Bases | NaOH, KOH, NaNH₂ | No Reaction | Standard Temperature and Pressure |

| Oxidizing Agents | KMnO₄, K₂Cr₂O₇, H₂O₂ | No Reaction | Standard Temperature and Pressure |

| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | No Reaction | Standard Temperature and Pressure |

| Nucleophiles | I⁻, CN⁻, RO⁻, NH₃ | No Reaction | Standard Temperature and Pressure |

| Electrophiles | Br₂, NO₂⁺ | No Reaction | Standard Temperature and Pressure (in the dark) |

| Free Radicals | Cl₂, Br₂ | C-H Substitution | UV light or high temperature |

| Lewis Acids | AlCl₃, B(C₆F₅)₃ | C-F Bond Activation | Elevated temperatures may be required |

Experimental Protocols

General Protocol for Assessing Chemical Compatibility

Objective: To determine the stability of this compound in the presence of a specific chemical reagent over a defined period and at a specified temperature.

Materials:

-

This compound

-

Reagent of interest

-

Inert reaction vessel (e.g., sealed glass tube or a round-bottom flask with a condenser)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Temperature control system (e.g., oil bath, heating mantle)

-

Analytical instrumentation for monitoring the reaction (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Internal standard for quantitative analysis (e.g., a stable, unreactive compound with a distinct analytical signal)

Procedure:

-

Preparation: In a clean, dry, and inert reaction vessel, combine a known amount of this compound and the reagent of interest. If the reagent is a solid, dissolve it in a co-solvent that is inert to both this compound and the reagent. A control experiment containing only this compound and the co-solvent (if used) should be prepared in parallel.

-

Internal Standard: Add a known amount of a suitable internal standard to the reaction mixture.

-

Initial Analysis: Immediately after preparation, take an aliquot of the mixture for initial analysis (t=0) by GC-MS or NMR to determine the initial concentrations of this compound and the reagent.

-

Incubation: Seal the reaction vessel and place it in the temperature-controlled environment. Stir the mixture continuously.

-

Monitoring: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), carefully withdraw an aliquot from the reaction mixture for analysis.

-

Analysis: Analyze the aliquots by GC-MS or NMR to monitor for any decrease in the concentration of this compound or the appearance of new peaks that would indicate a reaction or decomposition.

-

Data Interpretation: Compare the analytical data over time to the initial (t=0) data and the control experiment. A significant change in the concentration of this compound or the formation of new products indicates reactivity.

Conclusion

This compound is a chemically stable compound that exhibits the low reactivity characteristic of fluoroalkanes. It is generally resistant to common acids, bases, oxidizing agents, reducing agents, and nucleophiles under standard conditions. Its reactivity is largely limited to free-radical substitutions and C-F bond activation under forcing conditions or with specialized reagents. For drug development professionals and researchers, this inertness can be advantageous when this compound is considered for use as a stable solvent or component in a formulation. However, for synthetic applications requiring the functionalization of the pentyl chain or cleavage of the C-F bonds, specialized and often harsh reaction conditions are necessary. The provided general protocol for compatibility testing can serve as a valuable tool for empirically determining its stability in specific applications.

References

- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. shout.education [shout.education]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. 1,1,1-Trifluoroethane | C2H3F3 | CID 9868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoropentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and drug development. This "super-functional group" can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 1,1,1-trifluoropentane derivatives, a class of compounds valuable as building blocks and scaffolds in the design of novel therapeutics.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around three key strategies, each utilizing different starting materials and reaction mechanisms:

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids: This method involves the replacement of a carboxylic acid group with a trifluoromethyl group.

-

Hydrotrifluoromethylation of Unactivated Alkenes: This approach achieves the simultaneous addition of a hydrogen atom and a trifluoromethyl group across a double bond.

-

Trifluoromethylation of Alkyl Halides: This strategy focuses on the substitution of a halogen atom with a trifluoromethyl group.

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids

A powerful and increasingly popular method for the synthesis of trifluoromethylated alkanes is the decarboxylative trifluoromethylation of readily available aliphatic carboxylic acids.[2][3][4][5][6] This transformation is typically achieved through photoredox catalysis, often in conjunction with a copper or silver catalyst.[6][7] The reaction proceeds via the generation of an alkyl radical from the carboxylic acid, which is then trapped by a trifluoromethyl source.

General Reaction Scheme:

R-COOH → R-CF₃

For the synthesis of this compound, the starting material would be valeric acid (pentanoic acid).

Key Reagents and Catalysts:

-

Trifluoromethylating Agents: Togni's reagent I is a common choice.[2][6]

-

Photocatalysts: Iridium-based photocatalysts, such as Ir[dF(CF₃)ppy]₂(4,4′-dCF₃bpy)PF₆, are frequently employed.[2]

-

Metal Catalysts: Copper(II) salts, like Cu(OAc)₂, often play a crucial role in the catalytic cycle.[1]

-

Base: A mild base is typically required to deprotonate the carboxylic acid.

Illustrative Reaction Conditions:

The reaction is generally carried out under mild conditions, using visible light irradiation at room temperature.[2] The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used.

Logical Relationship of Decarboxylative Trifluoromethylation

Caption: General workflow for the synthesis of this compound via decarboxylative trifluoromethylation.

Quantitative Data for Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids

| Substrate | Trifluoromethylating Agent | Photocatalyst | Metal Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanecarboxylic acid | Togni's Reagent I | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cu(OAc)₂ | K₂CO₃ | DMF | RT | 12 | 85 | [2] |

| 1-Adamantanecarboxylic acid | Togni's Reagent I | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cu(OAc)₂ | K₂CO₃ | DMF | RT | 12 | 93 | [2] |

| 4-Phenylbutanoic acid | Togni's Reagent I | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cu(OAc)₂ | K₂CO₃ | DMF | RT | 12 | 75 | [2] |

| Levulinic acid | Togni's Reagent I | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cu(OAc)₂ | K₂CO₃ | DMF | RT | 12 | 68 | [2] |

Experimental Protocol: General Procedure for Decarboxylative Trifluoromethylation

To a solution of the aliphatic carboxylic acid (0.5 mmol), Togni's reagent I (1.2 equiv.), and a base such as K₂CO₃ (1.5 equiv.) in anhydrous DMF (5 mL) is added the photocatalyst (1-2 mol%) and the copper catalyst (5-10 mol%). The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2]

Hydrotrifluoromethylation of Unactivated Alkenes

The direct hydrotrifluoromethylation of unactivated alkenes provides an atom-economical route to 1,1,1-trifluoroalkanes.[8][9][10] This reaction typically proceeds via a radical mechanism initiated by a photocatalyst. For the synthesis of this compound, 1-pentene (B89616) would be the ideal starting material.

General Reaction Scheme:

CH₂(CH₂)₂CH=CH₂ + HCF₃ → CH₃(CH₂)₃CF₃

Key Reagents and Catalysts:

-

Trifluoromethylating Agents: Umemoto's reagent or Langlois' reagent (CF₃SO₂Na) are commonly used as CF₃ radical precursors.[8]

-

Photocatalysts: Ruthenium-based complexes like Ru(bpy)₃Cl₂ or organic dyes are effective.[8]

-

Hydrogen Atom Source: The solvent, such as methanol, or a thiol co-catalyst can serve as the hydrogen atom donor.[8]

Illustrative Reaction Conditions:

The reaction is generally performed at room temperature under visible light irradiation in a suitable solvent.

Experimental Workflow for Hydrotrifluoromethylation of 1-Pentene

Caption: Step-by-step workflow for the hydrotrifluoromethylation of 1-pentene.

Quantitative Data for Hydrotrifluoromethylation of Unactivated Alkenes

| Substrate | Trifluoromethylating Agent | Photocatalyst | H-Atom Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Umemoto's Reagent | Ru(bpy)₃Cl₂ | Methanol | Methanol | RT | 12 | 78 | |

| Styrene | Langlois' Reagent | N-Me-9-mesityl acridinium | Thiophenol | Dichloromethane | RT | 24 | 85 | [8] |

| 1-Decene | Umemoto's Reagent | Ru(bpy)₃Cl₂ | Methanol | Methanol | RT | 12 | 75 | |

| Cyclohexene | Langlois' Reagent | Ir photoredox catalyst | Methanol | Methanol | RT | 24 | 65 | [11] |

Experimental Protocol: General Procedure for Hydrotrifluoromethylation

In a typical procedure, the alkene (1.0 equiv.), the trifluoromethylating agent (1.2-1.5 equiv.), and the photocatalyst (1-5 mol%) are dissolved in the solvent (e.g., methanol). The reaction mixture is degassed and then irradiated with visible light at room temperature for 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 1,1,1-trifluoroalkane.

Trifluoromethylation of Alkyl Halides

The conversion of alkyl halides to trifluoromethylated alkanes is a classical and reliable method.[12] This transformation can be achieved through various mechanisms, including radical and nucleophilic pathways. For the synthesis of this compound, a suitable starting material would be 1-bromopentane (B41390) or 1-iodopentane.

General Reaction Scheme:

CH₃(CH₂)₃CH₂-X → CH₃(CH₂)₃CF₃ (X = Br, I)

Key Reagents and Catalysts:

-

Trifluoromethylating Agents: For radical pathways, reagents like BPyCu(CF₃)₃ in combination with a radical initiator can be used.[12] For nucleophilic pathways, TMSCF₃ (Ruppert-Prakash reagent) with a copper catalyst is a common choice.[1]

-

Catalysts: Copper(I) salts are frequently used to mediate these transformations.[1][13]

-

Initiators (for radical reactions): A combination of Et₃SiH and K₂S₂O₈ can initiate the radical process.[12]

Illustrative Reaction Conditions:

Radical reactions are often performed at room temperature in aqueous acetone.[12] Nucleophilic trifluoromethylation with TMSCF₃ may require elevated temperatures.[1]

Signaling Pathway for Radical Trifluoromethylation of Alkyl Halides

References

- 1. benchchem.com [benchchem.com]

- 2. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 8. Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic hydrotrifluoromethylation of unactivated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1,1,1-Trifluoropentane

This document provides a concise technical summary of the fundamental molecular properties of 1,1,1-Trifluoropentane, a fluorinated hydrocarbon. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data on this compound.

Molecular and Physical Properties

This compound is a halogenated alkane with the chemical formula C5H9F3.[1][2][3] Its molecular structure consists of a five-carbon pentane (B18724) chain with three fluorine atoms attached to the first carbon atom. This substitution significantly influences its physical and chemical properties.

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Chemical Formula | C5H9F3 | [1][2][3] |

| Molecular Weight | 126.12 g/mol | [1][3] |

| Exact Mass | 126.06563477 Da | [2] |

| Density | 0.989 g/cm³ | [1] |

| Boiling Point | 59.1 °C at 760 mmHg | [1] |

| Vapor Pressure | 217 mmHg at 25°C | [1] |

Logical Relationship of this compound Properties

The following diagram illustrates the logical flow from the compound's name to its structural formula and resulting molecular weight.

References

Methodological & Application

Applications of Trifluoromethyl-Containing Alkanes in Organic Synthesis: A Review of Key Reagents

Introduction

While direct applications of 1,1,1-trifluoropentane in organic synthesis are not extensively documented in scientific literature, a number of structurally related trifluoromethyl-containing alkanes and ketones serve as crucial reagents and building blocks in modern synthetic chemistry. The presence of the trifluoromethyl group (–CF3) imparts unique chemical and physical properties to organic molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethylated compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed application notes and protocols for several key trifluoromethyl-containing reagents that are widely employed in organic synthesis.

Application Note 1: 1,1,1-Trifluoro-2,4-pentanedione (B1197229)

Overview

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a versatile β-diketone that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules.[5][6] Its utility stems from the presence of the reactive diketone functionality in conjunction with the electron-withdrawing trifluoromethyl group, which influences its reactivity and makes it a versatile building block.[5] It is a key intermediate in the production of advanced polymers, specialty dyes, and is of significant interest in the pharmaceutical and agrochemical industries.[5] Furthermore, its ability to form stable coordination complexes allows for its use in catalysis and material science.[5]

Key Applications

-

Synthesis of Heterocycles: 1,1,1-Trifluoro-2,4-pentanedione is a common starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. The diketone moiety readily undergoes condensation reactions with hydrazines, hydroxylamine, and ureas, respectively.

-

Ligand Synthesis for Catalysis: The ability of 1,1,1-trifluoro-2,4-pentanedione to form stable metal complexes makes it a valuable ligand in coordination chemistry and catalysis. These complexes are often used as catalysts in a variety of organic transformations.

-

Precursor for Bioactive Molecules: It has been utilized as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, which are of interest for their potential biological activities.

Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Pyrazole

This protocol describes a general procedure for the condensation of 1,1,1-trifluoro-2,4-pentanedione with a hydrazine (B178648) to form a trifluoromethyl-substituted pyrazole.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

-

Hydrazine hydrate (B1144303) or substituted hydrazine (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.

-

Add the hydrazine derivative (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C5H5F3O2 |

| Molecular Weight | 154.09 g/mol |

| Boiling Point | 105-107 °C |

| Density | 1.27 g/mL at 25 °C |

| Refractive Index | n20/D 1.388 |

Data sourced from Sigma-Aldrich and PubChem.[6]

Logical Workflow for Synthesis of Trifluoromethyl-substituted Pyrazole

Caption: A stepwise workflow for the synthesis of a trifluoromethyl-substituted pyrazole.

Application Note 2: 1,1,1-Trifluoro-2-iodoethane (B141898)

Overview

1,1,1-Trifluoro-2-iodoethane is a key reagent for the introduction of the trifluoroethyl moiety (–CH2CF3) into organic molecules.[1] This functional group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its primary application is in cross-coupling reactions, providing a direct route to trifluoroethylated compounds.[1]

Key Applications

-

Trifluoroethylation of Aromatic and Heteroaromatic Systems: 1,1,1-Trifluoro-2-iodoethane is widely used in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl boronic acids or their esters to introduce the trifluoroethyl group.[7]

-

Synthesis of Fluorinated Alkenes: It serves as a precursor for the synthesis of trifluoroethylated alkenes, which are valuable intermediates in organic synthesis.[1]

-

Precursor for 1,1-Difluoroallenes: This compound can be converted to 1,1-difluoroallenes, which are versatile building blocks for the synthesis of various fluorinated molecules.[8]

Experimental Protocol: Palladium-Catalyzed Trifluoroethylation of an Aryl Boronic Acid

This protocol provides a general procedure for the Suzuki cross-coupling of 1,1,1-trifluoro-2-iodoethane with an aryl boronic acid.

Materials:

-

Aryl boronic acid (1.0 eq)

-

1,1,1-Trifluoro-2-iodoethane (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2.0 eq)

-

Solvent (e.g., Toluene/Water or DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating source

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.0 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).

-

Add the solvent to the flask.

-

Add 1,1,1-trifluoro-2-iodoethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C2H2F3I |

| Molecular Weight | 209.94 g/mol |

| Boiling Point | 79-81 °C |

| Density | 2.16 g/mL at 25 °C |

Data sourced from chemical supplier catalogs.

Signaling Pathway of Palladium-Catalyzed Cross-Coupling

Caption: A simplified catalytic cycle for the Suzuki cross-coupling of 1,1,1-trifluoro-2-iodoethane.

Application Note 3: 1,1,1-Trifluoroacetone (B105887)

Overview

1,1,1-Trifluoroacetone is a valuable building block and trifluoromethylation reagent in organic synthesis.[2] The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations.[2] It is a key intermediate in the synthesis of antihypertensive drugs and other bioactive molecules.[2]

Key Applications

-

Synthesis of Trifluoromethyl-containing Alcohols: 1,1,1-Trifluoroacetone readily undergoes nucleophilic addition with organometallic reagents (e.g., Grignard reagents, organolithiums) to afford trifluoromethyl-substituted tertiary alcohols.

-

Enantioselective Reactions: It is employed in enantioselective cycloadditions and for the preparation of enantiopure α-trifluoromethyl alanines and diamines via Strecker reactions.[2]

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of 2-trifluoromethyl-7-azaindoles.[2]

Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Tertiary Alcohol

This protocol outlines a general procedure for the reaction of 1,1,1-trifluoroacetone with a Grignard reagent.

Materials:

-

1,1,1-Trifluoroacetone (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq)

-

Anhydrous diethyl ether or THF (as solvent)

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1,1-trifluoroacetone (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise from a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C3H3F3O |

| Molecular Weight | 112.05 g/mol |

| Boiling Point | 22 °C |

| Density | 1.252 g/mL at 25 °C |

Data sourced from a chemical supplier.[2]

Logical Relationship in Grignard Reaction

Caption: The logical progression of a Grignard reaction with 1,1,1-trifluoroacetone.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]

- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

Application Notes and Protocols for 1,1,1-Trifluoropentane as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,1-trifluoropentane as a solvent in chemical reactions. As a partially fluorinated alkane, this compound offers unique properties that can be advantageous in various synthetic applications, positioning it as a potential greener alternative to traditional organic solvents.

Introduction to this compound

This compound (TFP), a type of hydrofluoroether (HFE), is a colorless and odorless liquid at room temperature.[1] HFEs are recognized for their favorable environmental and safety profiles, including low toxicity, non-flammability, zero ozone depletion potential (ODP), and low global warming potential (GWP).[1][2][3] These characteristics, combined with its unique solvent properties, make TFP an attractive candidate for various applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries where the use of fluorinated compounds is prevalent.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉F₃ | [6] |

| Molecular Weight | 126.12 g/mol | [6] |

| Boiling Point | 59.1 °C | |

| Density | 0.989 g/cm³ | |

| Appearance | Colorless liquid | [1] |

Solvent Characteristics and Miscibility

Partially fluorinated alkanes like this compound exhibit unique solubility behaviors. While specific miscibility data for this compound is not extensively documented in readily available literature, general trends for hydrofluoroethers can provide guidance. HFEs are known to be immiscible with many common organic solvents and water, a property that can be exploited for biphasic catalysis and simplified product separation.[7] The polarity of HFEs is generally low, and they are poor solvents for highly polar or ionic compounds. However, they can effectively dissolve other fluorinated molecules and nonpolar organic compounds. The miscibility of HFEs can be tuned by creating blends with other solvents to achieve the desired reaction conditions.[7]

Potential Applications in Chemical Synthesis

While specific literature examples detailing the use of this compound as a primary solvent for common name reactions like Suzuki, Heck, or Grignard couplings are scarce, its properties suggest potential applicability in several areas:

-